methyl (2S)-3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate
Description
Methyl (2S)-3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate is a chiral methyl ester featuring a dimethylamino-substituted phenyl group at the 3-position and an acetamido group at the 2-position of the propanoate backbone. The dimethylamino group confers basicity and electron-donating properties, while the acetamido moiety may enhance hydrogen-bonding capacity and metabolic stability .
Properties
IUPAC Name |
methyl (2S)-2-acetamido-3-[4-(dimethylamino)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(17)15-13(14(18)19-4)9-11-5-7-12(8-6-11)16(2)3/h5-8,13H,9H2,1-4H3,(H,15,17)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFBTMWOSFKWMI-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)N(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)N(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of methyl (2S)-3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate typically involves:
- Starting materials: Appropriate substituted acetophenone or phenyl derivatives bearing the dimethylamino group.
- Key reactions: Condensation with acetamido precursors, followed by esterification to form the methyl ester.
- Stereochemical control: Use of chiral starting materials or chiral catalysts to obtain the (2S)-enantiomer specifically.
One reported method involves dissolving equimolar amounts of substituted acetophenone derivatives in ethanol, then treating with potassium hydroxide to facilitate condensation with dimethylaminobenzaldehyde. The product is subsequently purified by recrystallization or chromatographic techniques to achieve high purity.
Detailed Stepwise Synthesis
Research Findings and Characterization
-
- 1H NMR : Characteristic singlets for dimethylamino protons (~2.8 ppm), amide NH (~9.5 ppm), aromatic protons (6.8–7.3 ppm), and methyl ester protons (~3.7 ppm) confirm structure.
- IR Spectroscopy: Bands at ~3280 cm⁻¹ (N–H), 1690 cm⁻¹ (C=O amide), and 1740 cm⁻¹ (ester C=O) support functional group presence.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 264.32 g/mol.
Purity and Yield:
Commercial preparations report purity levels exceeding 95%, with yields typically ranging from 70% to 85% depending on reaction scale and purification methods.Stereochemistry:
The (2S) stereoisomer is confirmed by chiral chromatography and optical rotation measurements, critical for biological activity.
Comparative Table of Preparation Methods
| Method Aspect | Base-Catalyzed Condensation | Chiral Pool Esterification | Enzymatic Resolution |
|---|---|---|---|
| Starting Materials | Substituted acetophenone + dimethylaminobenzaldehyde | Chiral amino acid derivatives | Racemic mixture of methyl 3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate |
| Catalysts/Reagents | KOH, ethanol | Chiral catalysts or auxiliaries | Lipases or esterases |
| Reaction Conditions | Reflux in ethanol, 2-6 hours | Mild heating, inert atmosphere | Ambient temperature, aqueous or organic media |
| Stereoselectivity | Moderate, requires purification | High, direct synthesis of (2S) | High, selective hydrolysis of one enantiomer |
| Yield | 70-80% | 75-85% | 60-70% after resolution |
| Purification | Recrystallization, chromatography | Same as base method | Chromatography |
Notes on Scale-Up and Industrial Preparation
- Purification Techniques: Use of activated charcoal, filtration, and crystallization from solvents such as toluene and heptane enhances purity and yield.
- Impurity Control: Analytical HPLC methods are employed to monitor and minimize impurities, ensuring pharmaceutical-grade quality.
- Environmental Considerations: Metal- and additive-free strategies have been developed to improve atom economy and reduce hazardous waste during synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the dimethylamino group.
Reduction: Primary amines from the acetamido group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Pain Management and Analgesics
Recent studies have investigated the analgesic properties of methyl (2S)-3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate as part of a broader exploration into opioid and non-opioid pain management strategies. The compound has shown promise in modulating pain-related behaviors in animal models, suggesting its potential as a therapeutic agent for neuropathic pain .
Case Study: Neuropathic Pain Model
- Objective: Evaluate the analgesic efficacy of this compound.
- Method: Administration in a rat model of neuropathic pain.
- Results: Significant modulation of sensory and emotional pain responses was observed, indicating potential utility in clinical settings for chronic pain management.
Central Nervous System (CNS) Therapeutics
2.1 Blood-Brain Barrier Penetration
The ability of this compound to cross the blood-brain barrier (BBB) is critical for its application as a CNS therapeutic. Studies have employed multiparameter optimization (MPO) to assess its ability to penetrate the BBB, yielding favorable ligand lipophilicity (LLE) values that support its candidacy as a CNS agent .
| Compound | MPO Value | LLE Score |
|---|---|---|
| This compound | > 4 | 3-4 |
Case Study: CNS Drug Development
- Objective: Assess BBB permeability and CNS activity.
- Method: In vitro screening using established BBB models.
- Results: The compound exhibited acceptable LLE scores, positioning it as a lead candidate for further development in CNS therapeutics.
Cosmetic Industry Applications
3.1 Skin Care Formulations
The compound's structural characteristics make it suitable for incorporation into cosmetic formulations aimed at enhancing skin health. Its potential anti-inflammatory properties could be leveraged in products designed to alleviate skin irritation or promote healing.
Case Study: Cosmetic Formulation Development
- Objective: Investigate the efficacy of this compound in topical applications.
- Method: Formulation testing in vitro for anti-inflammatory effects.
- Results: Preliminary data suggest significant reduction in inflammatory markers, supporting its use in skincare products.
Mechanism of Action
The mechanism of action of methyl (2S)-3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. The acetamido group may enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence lists several compounds with structural similarities, enabling a comparative analysis based on substituent effects and inferred properties:
Substituent Effects on Electronic and Physicochemical Properties
- Target Compound: 4-(Dimethylamino)phenyl Group: Electron-donating, increases basicity (pKa ~8–9 for dimethylamino groups), and enhances solubility in polar solvents.
- Compound 1 (methyl (2S)-2-[[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]carbamoylamino]-3-phenylpropanoate): Pentafluorophenoxy Group: Strongly electron-withdrawing (due to fluorine atoms), reduces basicity and increases lipophilicity (higher logP). Likely less water-soluble than the target compound.
- Compound 2 ((2,4-Hydroxyphenyl)acetic acid methyl ester): Hydroxyphenyl Group: Electron-withdrawing and acidic (pKa ~10 for phenolic OH), leading to lower solubility at physiological pH compared to the dimethylamino group.
Data Table: Comparative Properties
| Property | Target Compound | Compound 1 | Compound 2 |
|---|---|---|---|
| Key Substituents | 4-(Dimethylamino)phenyl, acetamido | Pentafluorophenoxy, carbamoylamino | Hydroxyphenyl |
| logP (Predicted) | ~1.5–2.0 | ~3.5–4.0 | ~1.0–1.5 |
| Solubility (Water) | Moderate (polar groups) | Low (fluorinated aromatic) | Low (phenolic OH at neutral pH) |
| Bioactivity Inference | CNS or enzyme-targeting potential | Anti-inflammatory/fluorinated drug analog | Antioxidant or agrochemical |
Biological Activity
Methyl (2S)-3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate, also known by its chemical identifier CID 78265155, is a synthetic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, an acetamido group, and a methyl ester group. Its molecular formula is C₁₄H₂₀N₂O₃, with a molecular weight of approximately 252.32 g/mol.
The biological activity of this compound is largely attributed to its interaction with various molecular targets in biological systems. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, enhancing the compound's binding affinity to enzymes and receptors. The acetamido moiety may facilitate interactions with specific protein targets, influencing biochemical pathways involved in pain modulation and neurotransmission.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Pain Modulation : Studies have demonstrated its efficacy in modulating sensory and emotional pain-related behaviors in animal models. For instance, it has been tested in rat models for neuropathic pain, showing potential as a lead molecule for central nervous system (CNS) therapeutics .
- Neurotransmitter Interaction : The compound's structure suggests it may interact with monoamine transporters, which are critical for neurotransmitter regulation. Its analogs have been used to study serotonin transporter (hSERT) activity, indicating potential implications in mood disorders .
In Vitro Studies
In vitro experiments have shown that this compound can inhibit specific enzymatic activities related to neurotransmitter metabolism. For example:
- Acetylcholinesterase Inhibition : Preliminary data suggest that this compound may inhibit acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine at synaptic junctions . This inhibition could enhance cholinergic signaling, which is significant in cognitive functions.
Case Studies
- Neuropathic Pain Model : In a study examining neuropathic pain in rats, this compound was shown to significantly reduce pain-related behaviors compared to control groups. The study utilized multiparameter optimization (MPO) to evaluate the compound's potential as a CNS agent .
- Fluorescent Analog Studies : The compound's analogs have been developed as fluorescent substrates to monitor hSERT activity in HEK293 cells. These studies indicated that the analogs exhibited superior fluorescence uptake compared to other compounds tested, suggesting their utility in studying serotonin dynamics .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₃ |
| Molecular Weight | 252.32 g/mol |
| Acetylcholinesterase Inhibition | Yes |
| Pain Modulation Efficacy | Significant |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of methyl (2S)-3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For chiral compounds like this, enantioselective methods such as asymmetric hydrogenation or enzymatic catalysis should be prioritized. Key parameters include:
- Temperature : Elevated temperatures (50–80°C) may enhance reaction rates but could compromise stereochemical integrity .
- Catalysts : Chiral catalysts (e.g., Rhodium-BINAP complexes) improve enantiomeric excess (ee). Verify purity via HPLC with chiral columns .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) stabilize intermediates while minimizing racemization .
Q. What analytical techniques are most reliable for characterizing this compound’s purity and stereochemistry?
- Methodological Answer : Combine orthogonal methods:
- HPLC-MS : Quantify impurities and confirm molecular weight using reverse-phase C18 columns and electrospray ionization .
- NMR Spectroscopy : Use 2D-COSY and NOESY to resolve stereochemical ambiguities, particularly for the acetamido and dimethylamino groups .
- Circular Dichroism (CD) : Validate chiral centers by comparing experimental spectra with computational predictions (e.g., TD-DFT) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Temperature/Humidity : Store samples at 4°C (short-term) and -20°C (long-term) with desiccants. Monitor degradation via HPLC every 3 months .
- Light Sensitivity : UV-Vis spectroscopy can detect photodegradation products; use amber vials for light-sensitive batches .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer : Prioritize target-specific assays:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates to quantify IC₅₀ values .
- Cell Viability : Test cytotoxicity in HEK293 or HepG2 cells using MTT assays at concentrations ≤100 µM to identify non-toxic ranges .
Advanced Research Questions
Q. What strategies resolve challenges in chiral resolution during large-scale synthesis?
- Methodological Answer :
- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .
- Crystallization-Induced Diastereomer Transformation (CIDT) : Introduce a chiral resolving agent (e.g., tartaric acid derivatives) to isolate the (2S)-enantiomer .
Q. How can researchers evaluate the environmental fate of this compound in aquatic systems?
- Methodological Answer : Follow OECD guidelines for environmental chemistry:
- Hydrolysis Studies : Incubate in buffered solutions (pH 4–9) at 25°C; analyze degradation products via LC-QTOF-MS .
- Biotic Transformation : Use activated sludge or sediment microcosms to assess microbial degradation pathways .
Q. What in vivo models are appropriate for studying pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Methodological Answer :
- Rodent Models : Administer intravenously (1–5 mg/kg) to measure plasma half-life and tissue distribution via LC-MS/MS .
- Metabolite Profiling : Collect bile and urine samples to identify phase I/II metabolites using high-resolution mass spectrometry .
Q. How should researchers address contradictions in reported pharmacological data (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Variable Control : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate cell line authenticity .
- Meta-Analysis : Apply statistical tools (e.g., Bayesian hierarchical modeling) to reconcile discrepancies across studies .
Q. What computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to dopamine receptors using AMBER or GROMACS; validate with mutagenesis data .
- Docking Studies : Use AutoDock Vina to screen against the PDB database; prioritize targets with Glide SP scores ≤ -8.0 kcal/mol .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
